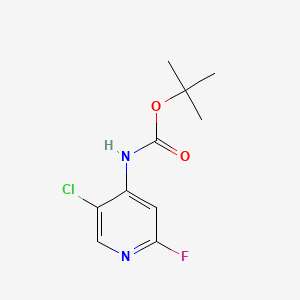

tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate

Description

tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group at the 4-position of the pyridine ring, with chlorine and fluorine substituents at the 5- and 2-positions, respectively. This structure combines electron-withdrawing halogens (Cl and F) with a sterically bulky carbamate group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Carbamates are widely employed as amine-protecting groups due to their stability under basic conditions and ease of cleavage under acidic conditions. The presence of halogens may enhance metabolic stability and influence binding affinity in drug candidates, particularly in kinase inhibitors or antimicrobial agents where halogen bonding is critical .

Properties

Molecular Formula |

C10H12ClFN2O2 |

|---|---|

Molecular Weight |

246.66 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

HBKFZEYSRHKVRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 5-chloro-2-fluoropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields the corresponding aminopyridine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-ButylN-(5-chloro-2-fluoropyridin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of tert-butylN-(5-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table highlights key structural and inferred properties of tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate and related compounds:

Key Observations:

- Ring Type: Pyridine vs. pyrimidine (e.g., ) alters electronic properties.

- Substituent Effects: Electron-withdrawing groups (Cl, F) in the target compound deactivate the pyridine ring, reducing reactivity toward electrophiles compared to electron-donating groups (OH, OMe) in .

- Steric Bulk : The bicyclo[2.2.2]octane and triisopropylsilyl groups in ’s compound drastically increase steric bulk, limiting solubility and reaction kinetics compared to the simpler pyridine-based target .

Reactivity and Stability

- Carbamate Stability : The tert-butyl carbamate group in all compounds is acid-labile but stable under basic conditions. Electron-withdrawing halogens in the target compound may further stabilize the carbamate against nucleophilic attack compared to hydroxy- or methoxy-substituted analogs .

- Synthetic Utility : The target compound’s halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky bicyclo compound in requires specialized reagents (e.g., LiAlH₄, Dess-Martin periodinane) for functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution or coupling reaction. A common approach involves reacting 5-chloro-2-fluoro-4-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran at 0–25°C . Reaction progress is monitored by TLC or HPLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of moisture and temperature .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR spectra confirm the carbamate linkage (C=O at ~155 ppm) and pyridine ring substitution patterns. Fluorine and chlorine substituents influence chemical shifts due to electron-withdrawing effects .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structural refinement. The tert-butyl group’s steric bulk and halogen positions are critical for resolving bond angles and torsional strain .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 275.06 for CHClFNO) .

Advanced Research Questions

Q. How do electronic effects of the 5-chloro and 2-fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyridine ring (due to Cl and F) enhances susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) predict activation barriers for reactions with amines or thiols. Experimental validation involves kinetic monitoring under varying temperatures and bases (e.g., KCO vs. CsCO) to optimize regioselectivity .

Q. What are the stability profiles of this carbamate under acidic, basic, and thermal conditions?

- Methodological Answer :

- Acidic conditions : The tert-butyl carbamate group is labile in strong acids (e.g., HCl/dioxane), cleaving to release 5-chloro-2-fluoro-4-aminopyridine. Stability is assessed via HPLC tracking of degradation products at pH 1–3 .

- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like kinases or proteases. The fluoropyridine moiety’s electronegativity and carbamate’s hydrogen-bonding capacity are parameterized in force fields (e.g., CHARMM). Validation involves correlating in silico results with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

- Methodological Answer : Contradictions (e.g., variable yields) arise from inhomogeneous mixing or impurity profiles. Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, solvent polarity). Pilot-scale reactions in continuous flow reactors improve reproducibility by minimizing exothermic side reactions .

Q. How is this compound utilized in multicomponent reactions to synthesize heterocyclic scaffolds?

- Methodological Answer : The carbamate acts as a directing group in Pd-catalyzed C–H activation reactions. For example, coupling with aryl boronic acids under Suzuki-Miyaura conditions generates biaryl intermediates. Optimized conditions (e.g., Pd(OAc), SPhos ligand, DMF/HO) are validated by LC-MS and F NMR .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs like tert-butyl (4-chloropyridin-3-yl)carbamate in medicinal chemistry applications?

- Methodological Answer : The 2-fluoro substituent increases metabolic stability compared to non-fluorinated analogs. Comparative SAR studies evaluate cytotoxicity (via MTT assays) and logP values (measured by shake-flask method). The fluorine atom’s electronegativity enhances membrane permeability, validated by Caco-2 cell monolayer assays .

Q. What role does the tert-butyl group play in protecting-group chemistry for pyridine derivatives?

- Methodological Answer : The tert-butyl carbamate serves as a transient protecting group for amines, enabling selective functionalization of the pyridine ring. Deprotection with TFA/CHCl (1:1) regenerates the free amine without degrading the halogen substituents. Kinetic studies compare deprotection rates with Boc and Fmoc analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.